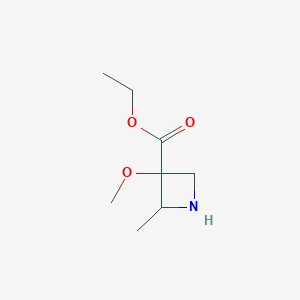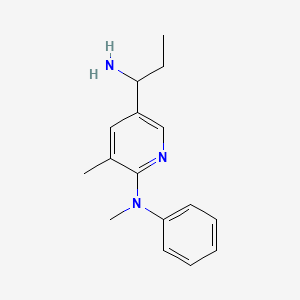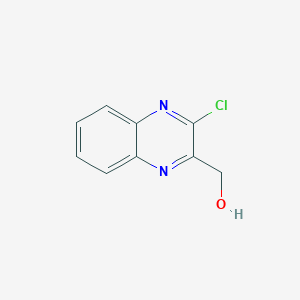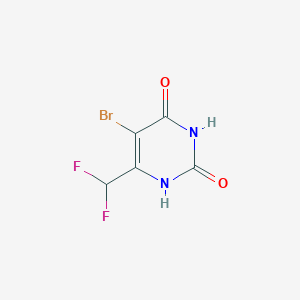![molecular formula C12H8Cl2O2S B13014231 3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)
3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride: is an organic compound characterized by the presence of a biphenyl core with a chlorine atom at the 3’ position and a sulfonyl chloride group at the 2 position. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and potential as an intermediate in the production of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the chlorination of biphenyl followed by sulfonylation. One common method includes:
Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chlorine atom at the 3’ position.
Sulfonylation: The chlorinated biphenyl is then reacted with chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl chloride group at the 2 position. This reaction is typically carried out under controlled temperature conditions to prevent overreaction and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Chlorination: Biphenyl is continuously fed into a reactor where it is chlorinated using chlorine gas in the presence of a catalyst.
Sulfonylation in Flow Reactors: The chlorinated biphenyl is then subjected to sulfonylation in a flow reactor, where chlorosulfonic acid is introduced in a controlled manner to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl peroxides.
Common Reagents and Conditions
Substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used. Reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Applications De Recherche Scientifique
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and polymers due to its reactivity and stability.
Mécanisme D'action
The mechanism by which 3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Bromo-[1,1’-biphenyl]-2-sulfonyl chloride: Similar structure but with a bromine atom instead of chlorine.
3’-Fluoro-[1,1’-biphenyl]-2-sulfonyl chloride: Contains a fluorine atom instead of chlorine.
2’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: Chlorine and sulfonyl chloride groups are positioned differently on the biphenyl core.
Uniqueness
3’-Chloro-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in certain synthetic pathways where regioselectivity is crucial.
Propriétés
Formule moléculaire |
C12H8Cl2O2S |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H |
Clé InChI |
XOBKAVJSKRGBQU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)

![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)

![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)


![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)



